molecular formula C10H8CrO4 B078597 Anisole chromium tricarbonyl CAS No. 12116-44-8

Anisole chromium tricarbonyl

Cat. No.: B078597
CAS No.: 12116-44-8
M. Wt: 244.16 g/mol
InChI Key: UFRCESJPICEFIC-UHFFFAOYSA-N
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Description

Anisole chromium tricarbonyl is an organometallic compound where anisole (methoxybenzene) is complexed with a chromium tricarbonyl unit. This compound is part of the broader class of arene chromium tricarbonyl complexes, which are known for their unique reactivity and stability. The coordination of the aromatic ring to the chromium tricarbonyl unit significantly alters its chemical behavior, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of anisole chromium tricarbonyl typically involves the reaction of chromium hexacarbonyl with anisole. This can be achieved through several methods:

    Reflux Method: Chromium hexacarbonyl is heated under reflux in anisole or a high boiling solvent containing anisole. The reaction is performed under an inert atmosphere to prevent oxidation.

    Microwave Heating: this compound can be synthesized by refluxing a diglyme solution of chromium hexacarbonyl and anisole for 4 hours under a blanket of argon.

    Continuous-Flow Processing: This method avoids some of the problems associated with batch synthesis, such as the sublimation of chromium hexacarbonyl and the decomposition of the product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. Continuous-flow processing is particularly advantageous for industrial applications due to its efficiency and ability to maintain consistent reaction conditions.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various substituted anisole derivatives, dearomatized compounds, and cross-coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anisole chromium tricarbonyl has several applications in scientific research:

Mechanism of Action

The mechanism by which anisole chromium tricarbonyl exerts its effects is primarily through the electron-withdrawing nature of the chromium tricarbonyl unit. This alters the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and other transformations. The chromium unit also provides steric hindrance, directing incoming reagents to specific positions on the aromatic ring .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methoxy group, which increases the electron density of the aromatic ring. This makes it more reactive towards electrophilic substitution reactions compared to other arene chromium tricarbonyl complexes .

Properties

CAS No.

12116-44-8

Molecular Formula

C10H8CrO4

Molecular Weight

244.16 g/mol

IUPAC Name

anisole;carbon monoxide;chromium

InChI

InChI=1S/C7H8O.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;;

InChI Key

UFRCESJPICEFIC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

Canonical SMILES

COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

Key on ui other cas no.

12116-44-8

Origin of Product

United States

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